2-hydrazinyl-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused cyclopentane-thiophene-pyrimidine tricyclic scaffold. The hydrazinyl (-NHNH₂) group at position 2 and methyl (-CH₃) substituent at position 3 distinguish it from other derivatives.
Properties
Molecular Formula |
C10H12N4OS |
|---|---|
Molecular Weight |
236.30 g/mol |
IUPAC Name |
10-hydrazinyl-11-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C10H12N4OS/c1-14-9(15)7-5-3-2-4-6(5)16-8(7)12-10(14)13-11/h2-4,11H2,1H3,(H,12,13) |
InChI Key |
DNSALPSPBTXTOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1NN)SC3=C2CCC3 |
Origin of Product |
United States |
Biological Activity
The compound 2-hydrazinyl-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate hydrazine derivatives with pyrimidine and thieno structures. A common synthetic route includes:
- Formation of the Hydrazone : Reacting hydrazine with appropriate carbonyl compounds.
- Cyclization : Utilizing cyclization reactions to form the bicyclic structure.
- Functionalization : Modifying the resulting compound to enhance biological activity.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Hydrazone Formation | Hydrazine, Carbonyl | 70-90 |
| 2 | Cyclization | Acid catalyst | 60-80 |
| 3 | Functionalization | Alkyl halides | 50-75 |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain hydrazinyl derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 to 50 µg/mL.
Anticancer Activity
The anticancer potential of This compound has been explored in several studies. For example:
- Case Study : A study evaluated the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported to be around 15 µM for MCF-7 and 25 µM for HCT116 cells.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of DNA Synthesis : Compounds in this class often interfere with nucleic acid metabolism.
- Induction of Apoptosis : Studies have shown that these compounds can activate caspase pathways leading to programmed cell death in cancer cells.
Table 2: Biological Activity Overview
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 20 | Cell wall synthesis inhibition |
| Anticancer | MCF-7 | 15 | DNA synthesis inhibition |
| Anticancer | HCT116 | 25 | Apoptosis induction |
Case Studies
- Anticancer Efficacy in Vivo : In a murine model, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
- Antimicrobial Screening : A comprehensive screening against multiple bacterial strains demonstrated that the compound has a broad spectrum of activity with notable efficacy against resistant strains.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences in substituents, molecular formulas, and physical properties:
Key Observations :
- Ring System Differences : The cyclopenta (5-membered) vs. benzo (6-membered) fused rings influence molecular rigidity and solubility. Cyclopenta derivatives may exhibit enhanced conformational flexibility compared to benzo analogs .
- Melting Points : Benzo-fused hydrazinyl derivatives (e.g., compound 14) show higher melting points (265–267°C) due to stronger intermolecular interactions, while cyclopenta analogs lack reported data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
